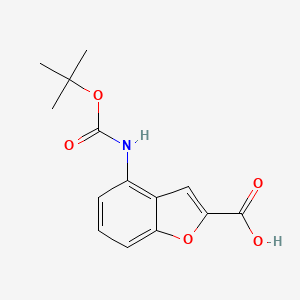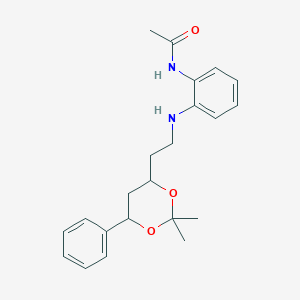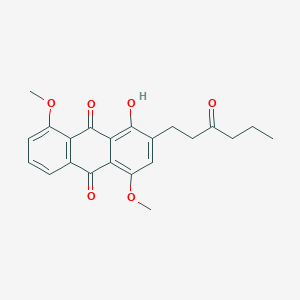
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione typically involves the functionalization of anthracene derivatives. One common method is the Suzuki/Sonogashira cross-coupling reactions, which are used to introduce various substituents onto the anthracene core . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in solvents like toluene or dimethylformamide.
Industrial Production Methods
Industrial production methods for anthraquinone derivatives, including this compound, often involve large-scale oxidation processes. For example, the gas-phase fixed-bed oxidation method uses vanadium pentoxide as a catalyst at high temperatures to oxidize anthracene .
化学反应分析
Types of Reactions
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives with additional oxygen-containing functional groups, while reduction can produce hydroquinone derivatives .
科学研究应用
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex anthraquinone derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis. In cancer research, it is believed to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function .
相似化合物的比较
Similar Compounds
1-Hydroxy-2,3-dimethylanthracene-9,10-dione: Another anthraquinone derivative with similar structural features.
9,10-Anthracenedione: A simpler anthraquinone compound used in various industrial applications.
Uniqueness
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of hydroxy, methoxy, and oxohexyl groups makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
88101-12-6 |
|---|---|
分子式 |
C22H22O6 |
分子量 |
382.4 g/mol |
IUPAC 名称 |
1-hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H22O6/c1-4-6-13(23)10-9-12-11-16(28-3)18-19(20(12)24)22(26)17-14(21(18)25)7-5-8-15(17)27-2/h5,7-8,11,24H,4,6,9-10H2,1-3H3 |
InChI 键 |
FIPLPHHZYKAWAA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


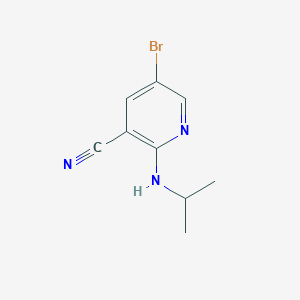
![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)
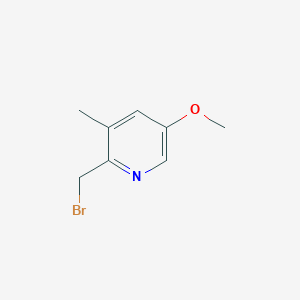
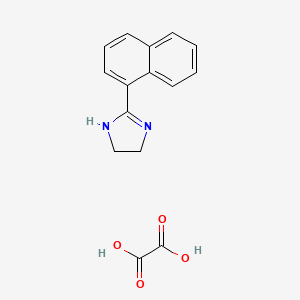
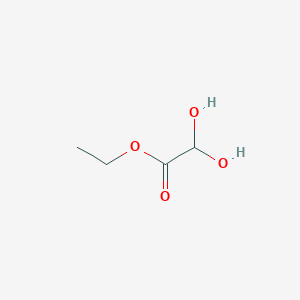
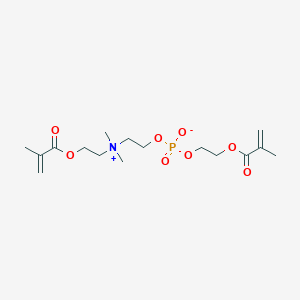

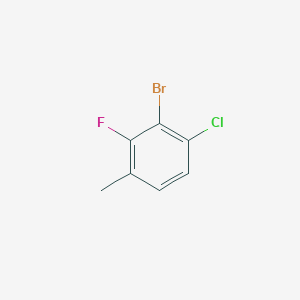
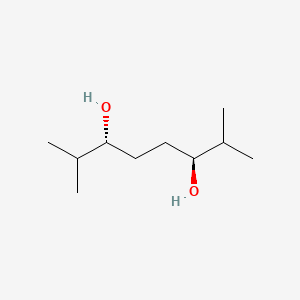
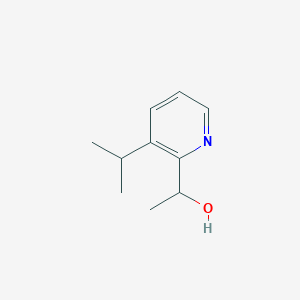
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)
